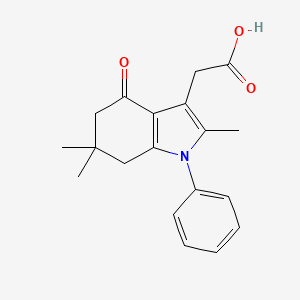
2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID
Descripción general
Descripción
2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a phenyl group, a tetrahydroindole ring, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the correct formation of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or other reduced forms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid that shares the indole nucleus.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
What sets 2-(2,6,6-TRIMETHYL-4-OXO-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-3-YL)ACETIC ACID apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
2-(2,6,6-trimethyl-4-oxo-1-phenyl-5,7-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-12-14(9-17(22)23)18-15(10-19(2,3)11-16(18)21)20(12)13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCICHVNQSQCVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)CC(CC2=O)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one](/img/structure/B4319429.png)
![N-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYL}-N-(5-NITRO-2-PYRIDYL)AMINE](/img/structure/B4319452.png)
![2-[(5,7-dichloro-6-methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B4319456.png)
![ethyl 4-{[(3-amino-6-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B4319466.png)
![3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B4319468.png)
![3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine](/img/structure/B4319474.png)
![3-bromo-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine](/img/structure/B4319479.png)
![1-benzyl-1'-methyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B4319483.png)
![1'-benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4319489.png)
![2-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B4319509.png)
![2-[4-(dibenzo[b,d]furan-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B4319516.png)
![1,3-dimethyl-5-{[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4319522.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B4319536.png)
![4-[2-({5-[(4-METHOXYPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]-3,4-DIHYDRO-2(1H)-QUINOXALINONE](/img/structure/B4319544.png)
